molecular formula C12H11N3O3 B8696022 4-amino-1-benzyl-3-nitro-1H-pyridin-2-one CAS No. 705280-53-1

4-amino-1-benzyl-3-nitro-1H-pyridin-2-one

Cat. No. B8696022
Key on ui cas rn: 705280-53-1
M. Wt: 245.23 g/mol
InChI Key: WRKHPHHJGSUSSI-UHFFFAOYSA-N
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Patent
US07109192B2

Procedure details

3.9 g (15.9 mmol) of 4-amino-1-benzyl-3-nitro-pyridin-2-one, dissolved in 250 ml of tetrahydrofuran, were hydrogenated over platinum oxide at 50 psi of H2 pressure and at ambient temperature. After the catalyst had been filtered off the filtrate was concentrated by evaporation and the residue was further processed in crude form.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:4](=[O:15])[C:3]=1[N+:16]([O-])=O>O1CCCC1.[Pt]=O>[CH2:8]([N:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[C:3]([NH2:16])[C:4]1=[O:15])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
NC1=C(C(N(C=C1)CC1=CC=CC=C1)=O)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C(=C(C=C1)N)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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